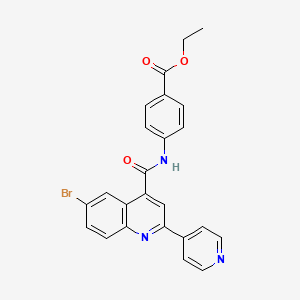

Ethyl 4-(6-bromo-2-(pyridin-4-yl)quinoline-4-carboxamido)benzoate

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Synthesis Analysis

The synthesis of related quinoline derivatives often involves intramolecular cyclization reactions, highlighting a common pathway for constructing complex quinoline frameworks. For example, the synthesis of a compound with a somewhat similar structure, 3-Ethyl 2-methyl 8-bromo-2-phenyl-1,2,3,3a,4,9b-hexahydrochromeno[4,3-b]pyrrole-2,3-dicarboxylate, was achieved through the intramolecular cycloaddition reaction of ethyl 4-(4-bromo-2-formylphenoxy)but-2-enoate and methyl 2-amino-2-phenylacetate (Long He, 2010). This example illustrates the type of synthetic strategies that may be employed in the synthesis of Ethyl 4-(6-bromo-2-(pyridin-4-yl)quinoline-4-carboxamido)benzoate.

Molecular Structure Analysis

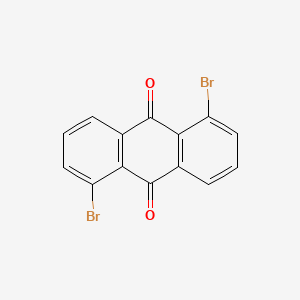

The molecular structure of quinoline derivatives reveals critical features such as ring conformations and substituent effects. The structure of related compounds indicates a preference for certain conformations and the impact of substituents on the overall molecular geometry. For instance, bromination reactions of ethyl quinoline carboxylates can lead to products with distinct structural features due to the position of bromine substitution, as seen in the work by Ukrainets et al. (2013), who explored the bromination of ethyl 7-hydroxy-quinoline-6-carboxylate, leading to products with significant structural implications (И. В. Украинец et al., 2013).

Chemical Reactions and Properties

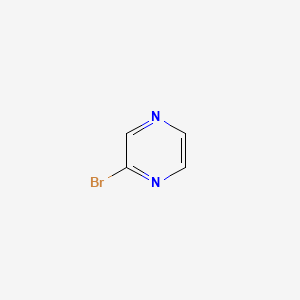

The chemical reactions involving quinoline derivatives can be complex, involving multiple pathways and products. For example, the cyclization of lithiated pyridine and quinoline carboxamides leads to a variety of polycyclic heterocycles, demonstrating the versatility of reactions involving quinoline compounds (J. Clayden et al., 2005).

Physical Properties Analysis

The physical properties of quinoline derivatives, including their crystalline structure and solubility, are essential for their application in various fields. For instance, the crystalline structure of similar compounds, such as 2-ethyl-6-(pyridin-4-yl)-7H-indeno[2,1-c]quinoline, was analyzed using X-ray powder diffraction, revealing detailed information about their molecular arrangement and stability (H. Camargo et al., 2013).

Chemical Properties Analysis

The chemical properties of this compound, such as reactivity and potential for further functionalization, can be inferred from studies on similar compounds. Reactions involving quinoline derivatives often result in the formation of complex heterocyclic systems, showcasing their rich chemistry and potential for creating diverse molecular architectures (M. Piltan et al., 2013).

Aplicaciones Científicas De Investigación

Synthesis and Structural Studies

Bromination of Related Quinoline Derivatives : A study by Ukrainets et al. (2013) discusses the bromination of a quinoline derivative similar to Ethyl 4-(6-bromo-2-(pyridin-4-yl)quinoline-4-carboxamido)benzoate, revealing insights into the structural features of the reaction products (Ukrainets, Golik, Chernenok, Shishkina, & Parshikov, 2013).

Development of Heterocyclic Compounds : Another study explores the synthesis of heterocyclic derivatives from compounds like this compound, which could contribute to the design of biologically active heterocycles (Solodukhin, Peregudov, Vorontsov, & Chkanikov, 2004).

Chemical Reactions and Modifications

- Functionalization of Quinoline Derivatives : Molina, Alajarín, and Sánchez-Andrada (1993) describe the condensation of quinoline derivatives, highlighting methodologies that could be applicable to this compound for generating new compounds (Molina, Alajarín, & Sánchez-Andrada, 1993).

Potential Biological and Medical Applications

Synthesis of Biologically Active Derivatives : The study by Gao et al. (2019) on the synthesis of halomethylquinoline building blocks suggests potential applications in creating novel biologically active quinoline derivatives. This could be relevant for this compound in developing new therapeutic agents (Gao, Xu, Li, Gao, & Chen, 2019).

Antibacterial and Antitubercular Properties : Kantevari et al. (2011) report the synthesis of pyridine and quinolin derivatives with promising antitubercular properties. This suggests that structurally similar compounds like this compound could have potential applications in treating bacterial infections (Kantevari, Patpi, Addla, Putapatri, Sridhar, Yogeeswari, & Sriram, 2011).

Propiedades

IUPAC Name |

ethyl 4-[(6-bromo-2-pyridin-4-ylquinoline-4-carbonyl)amino]benzoate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H18BrN3O3/c1-2-31-24(30)16-3-6-18(7-4-16)27-23(29)20-14-22(15-9-11-26-12-10-15)28-21-8-5-17(25)13-19(20)21/h3-14H,2H2,1H3,(H,27,29) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JLMDTIDEWPMOKU-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=CC=C(C=C1)NC(=O)C2=CC(=NC3=C2C=C(C=C3)Br)C4=CC=NC=C4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H18BrN3O3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

476.3 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.